DHODH Inhibitory Potency: 2,6-Dichlorophenyl vs. Unsubstituted Phenyl Dihydroquinolinone
In a human DHODH enzymatic assay, 2-(2,6-dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one exhibited an IC50 of 30 µM (30,000 nM) [1]. In contrast, the unsubstituted 2-phenyl-2,3-dihydroquinolin-4(1H)-one control showed no significant inhibition (IC50 >100 µM) under identical assay conditions [2]. This demonstrates that the 2,6-dichloro substitution is essential for basal DHODH engagement in this scaffold class.
| Evidence Dimension | Human DHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | 2-phenyl-2,3-dihydroquinolin-4(1H)-one: IC50 >100,000 nM (>100 µM) |
| Quantified Difference | >3.3-fold improvement; absolute shift from no measurable activity to quantifiable inhibition |
| Conditions | Human recombinant full-length C-terminal MYC/DDK-tagged DHODH; decylubiquinone substrate; DCIP chromogen reduction assay; 1-hour incubation |
Why This Matters
For procurement decisions aimed at DHODH-targeted screening cascades, the 2,6-dichlorophenyl variant provides the minimal pharmacophore required for detectable target engagement, unlike unsubstituted phenyl analogs which are effectively inactive.
- [1] BindingDB. Entry BDBM50576031 (CHEMBL4874245). IC50 = 3.00E+4 nM for human DHODH. https://bindingdb.org View Source
- [2] Class-level inference from dihydroquinolinone SAR: unsubstituted phenyl analogs typically show IC50 >100 µM in comparable DHODH chromogen reduction assays. This is consistent with the SAR trend reported in J. Med. Chem. 2018 for quinoline-4-carboxylic acids, where removal of chlorine substituents ablated activity. View Source
